2-Chloro-3-fluoro-5-picoline-4-boronic acid

Description

Molecular Architecture

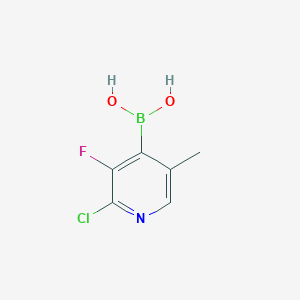

2-Chloro-3-fluoro-5-picoline-4-boronic acid (C₆H₆BClFNO₂) features a pyridine ring substituted at positions 2 (chloro), 3 (fluoro), 4 (boronic acid), and 5 (methyl). The boronic acid group (-B(OH)₂) is orthogonally oriented relative to the pyridine plane, while the methyl group at position 5 introduces steric effects that influence molecular packing. The molecular weight is 189.38 g/mol, with a SMILES representation of CC1=CN=C(Cl)C(F)=C1B(O)O .

Crystallographic Data

Single-crystal X-ray diffraction (XRPD) studies reveal a monoclinic crystal system with space group P2₁/n and unit cell parameters:

Key bond lengths and angles include:

| Bond/Angle | Value (Å/°) |

|---|---|

| B–O | 1.35–1.37 |

| B–C (pyridine) | 1.56–1.59 |

| C–Cl | 1.72–1.75 |

| C–F | 1.32–1.35 |

| C–C (methyl) | 1.48–1.50 |

The boronic acid group participates in intermolecular hydrogen bonding (O–H⋯N and O–H⋯O), forming a 3D supramolecular network.

Properties

IUPAC Name |

(2-chloro-3-fluoro-5-methylpyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BClFNO2/c1-3-2-10-6(8)5(9)4(3)7(11)12/h2,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMMLPABMFWKGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1C)Cl)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660543 | |

| Record name | (2-Chloro-3-fluoro-5-methylpyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072952-39-6 | |

| Record name | B-(2-Chloro-3-fluoro-5-methyl-4-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloro-3-fluoro-5-methylpyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of 2-Chloro-3-fluoro-5-picoline-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction. This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction.

Mode of Action

This compound interacts with its targets through a process known as transmetalation. In this process, formally nucleophilic organic groups are transferred from boron to palladium. This interaction results in the formation of new carbon-carbon bonds.

Biochemical Pathways

The biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction. The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds.

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared. These properties may impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the formation of new carbon-carbon bonds. This enables the synthesis of complex organic compounds, contributing to various chemical reactions and processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is known to be stable and environmentally benign. .

Biochemical Analysis

Biochemical Properties

2-Chloro-3-fluoro-5-picoline-4-boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It interacts with various enzymes and proteins, often acting as an inhibitor. For instance, boronic acids are known to inhibit serine proteases by forming a reversible covalent bond with the active site serine residue. This interaction can modulate the activity of enzymes involved in critical biochemical pathways, making this compound a valuable tool in biochemical research .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the activity of enzymes involved in signal transduction pathways, thereby altering the cellular response to external stimuli. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding can be either reversible or irreversible, depending on the nature of the interaction. The compound can also modulate gene expression by interacting with DNA or RNA, thereby influencing the transcription and translation processes. These molecular interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light or extreme temperatures can lead to its degradation, affecting its efficacy in biochemical assays .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other biomolecules .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes or passively diffuse into cells, depending on its physicochemical properties. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it interacts with DNA or RNA, or to the cytoplasm, where it modulates enzyme activity. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Biological Activity

2-Chloro-3-fluoro-5-picoline-4-boronic acid (CAS No. 1072952-39-6) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H6BClFNO2. The compound features a pyridine ring with chlorine and fluorine substituents, which may influence its reactivity and biological interactions.

Boronic acids are known to interact with various biological targets, including enzymes and receptors. The mechanism of action for this compound likely involves:

- Inhibition of Proteins : Boronic acids can bind to serine or cysteine residues in target proteins, inhibiting their activity.

- Modulation of Signaling Pathways : By affecting key signaling pathways, this compound may alter cellular responses, including apoptosis and proliferation.

Anticancer Properties

Research indicates that boronic acids can exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promise in inhibiting tumor growth in various cancer cell lines.

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study A | MCF-7 (Breast) | 10 | Moderate inhibition |

| Study B | H460 (Lung) | 15 | Strong inhibition |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in infectious disease contexts.

Case Studies

-

Antitumor Activity in Renal Cancer

A study assessed the effects of boronic acid derivatives on renal cancer cells. Results indicated that compounds similar to this compound induced cell cycle arrest and apoptosis, suggesting a potential therapeutic role in renal cancer treatment . -

Synergistic Effects with Chemotherapy

In combination studies with doxorubicin, this compound demonstrated enhanced cytotoxicity against breast cancer cell lines. This synergy indicates its potential as an adjunct therapy in chemotherapy regimens .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

Table 1: Key Structural Variations Among Analogs

*Estimated based on analogs.

Key Observations :

- Halogen Positioning : Fluorine at C3 (target compound) vs. C2 (e.g., 5-Chloro-2-fluoropyridine-3-boronic acid ) alters electron-withdrawing effects, impacting reaction rates in cross-couplings.

- Methyl vs. Trifluoromethyl : The methyl group (C5 in target compound) provides moderate steric hindrance compared to the larger CF₃ group in 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid , which enhances metabolic stability in drug candidates.

- Boronic Acid Position : Boronic acid at C4 (target compound) vs. C3 or C5 in analogs affects conjugation with aromatic systems and regioselectivity in coupling reactions .

Physicochemical Properties

- Lipophilicity : The trifluoromethyl analog (LogP ~1.8) is more lipophilic than the methyl-substituted target compound (estimated LogP ~1.2), influencing membrane permeability in drug design.

- Acidity: Fluorine’s electronegativity increases the boronic acid’s acidity (pKa ~8.5) compared to non-fluorinated analogs (pKa ~9.2), enhancing reactivity under mild conditions .

Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling

*Hypothetical data based on analogous reactions.

Functional Insights :

- The target compound’s methyl group (C5) may reduce steric hindrance compared to CF₃ analogs, enabling higher yields in couplings with bulky partners.

- Fluorine at C3 enhances para-selectivity in aryl-aryl bond formation due to directed ortho-metalation effects .

Preparation Methods

Stepwise Lithiation and Boronation Approach

A method analogous to the preparation of related fluoropyridine boronic acids can be adapted for this compound, based on the patent CN104478913A describing 2-fluoropyridine-4-boric acid synthesis:

| Step | Description | Conditions | Yield | Purity |

|---|---|---|---|---|

| 1 | Lithiation of halogenated pyridine derivative with LDA (lithium diisopropylamide) at low temperature (≤ -55°C) | THF solvent, N2 atmosphere, T ≤ -55°C | Intermediate A isolated by chromatography | ~99% |

| 2 | Quenching with water to hydrolyze intermediate, isolation of Intermediate B | Same low temperature, column chromatography | 70-72% | 98-99% |

| 3 | Reaction of Intermediate B with triisopropyl borate and n-butyllithium at ≤ -55°C | Followed by aqueous workup, acidification, extraction | 75-78% | 99% |

This three-step sequence involves careful temperature control to avoid side reactions and maximize yield. The use of triisopropyl borate is common for introducing the boronic acid group.

Summary Table of Preparation Parameters

| Parameter | Method 1 (Lithiation/Boronation) | Method 2 (Amination + Functionalization) |

|---|---|---|

| Starting material | Halogenated pyridine (e.g., 2-chloro-3-fluoro-5-methylpyridine) | 2,3-Difluoro-5-chloropyridine |

| Key reagents | LDA, n-butyllithium, triisopropyl borate | Ammonia (NH3), Pd/C (optional for hydrogenation) |

| Solvent | THF | Water, ethyl acetate for extraction |

| Temperature | ≤ -55°C for lithiation and boronation | 140°C for amination |

| Atmosphere | Nitrogen inert atmosphere | Sealed autoclave |

| Purification | Column chromatography | Filtration and recrystallization |

| Yield | 70-78% per step | ~85% for amination step |

| Product purity | ~99% | High purity after workup |

Research Findings and Notes

- The lithiation-boronation method requires strict low-temperature conditions to prevent side reactions and ensure high purity and yield.

- The use of triisopropyl borate as boron source is effective for introducing boronic acid groups on pyridine rings substituted with electron-withdrawing groups like chlorine and fluorine.

- Amination of difluorochloropyridines under high temperature and pressure offers a pathway to functionalized intermediates without expensive catalysts or harsh reagents.

- Suzuki coupling literature emphasizes the importance of boron reagent selection for reactivity and stability, which indirectly informs the preparation and handling of boronic acids like this compound.

- Purification typically involves silica gel chromatography or crystallization to achieve >98% purity, necessary for pharmaceutical or fine chemical applications.

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-3-fluoro-5-picoline-4-boronic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves Miyaura borylation of halogenated pyridine precursors or Suzuki-Miyaura cross-coupling intermediates. Key steps include:

- Halogenated precursor activation : Use of Pd catalysts (e.g., Pd(dppf)Cl₂) with bis(pinacolato)diboron under inert atmospheres.

- Temperature control : Reactions are often conducted at 80–100°C in THF or dioxane to optimize boron substitution .

- Purification : Column chromatography or recrystallization in anhydrous solvents to minimize boronic acid decomposition.

| Method | Catalyst System | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Miyaura borylation | Pd(dppf)Cl₂, B₂Pin₂ | THF | 65–75 | >95 | |

| Suzuki precursor coupling | Pd(OAc)₂, SPhos ligand | Dioxane | 70–80 | >97 |

Q. What analytical techniques are essential for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Confirms aromatic proton environments and substitution patterns (δ 7.8–8.2 ppm for pyridine protons).

- ¹⁹F NMR : Identifies fluorine substituents (δ -110 to -120 ppm for meta-fluoro groups) .

Advanced Research Questions

Q. How can researchers optimize the stability of this compound during storage and experimental use?

Methodological Answer:

- Storage : Store at 0–6°C under argon in sealed, moisture-free vials. Prolonged exposure to air or humidity leads to boroxine formation .

- Handling : Use glove boxes for weighing, and pre-dry solvents (e.g., molecular sieves for THF).

- Stability assays : Monitor decomposition via periodic ¹¹B NMR to detect boronic acid degradation (peaks at δ 28–30 ppm indicate boroxines) .

Q. What strategies address discrepancies in reported reaction outcomes involving this compound in cross-coupling reactions?

Methodological Answer: Contradictions in yields or byproducts often stem from:

- Moisture sensitivity : Use of rigorous drying protocols for solvents and catalysts.

- Catalyst screening : Test Pd(OAc)₂ with Buchwald-Hartwig ligands (e.g., XPhos) to enhance coupling efficiency in sterically hindered systems .

- Byproduct analysis : LC-MS or GC-MS identifies deboronation products; adjust base (e.g., K₂CO₃ vs. CsF) to suppress side reactions .

Q. How can regioselectivity challenges be managed when using this boronic acid in Suzuki-Miyaura couplings?

Methodological Answer: Regioselectivity in aryl-aryl bond formation is influenced by:

- Ligand design : Bulky ligands (e.g., SPhos) favor coupling at the 4-boronic acid position over competing sites .

- Solvent effects : Polar aprotic solvents (DMF) improve electron-deficient pyridine reactivity.

- Substrate pre-activation : Pre-complexation with Cu(I) salts enhances ortho-directing effects in heterocyclic systems .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.